molecular formula C8H7ClN2O B15277742 4-Chloro-2-methoxy-6-methylnicotinonitrile

4-Chloro-2-methoxy-6-methylnicotinonitrile

Cat. No.: B15277742
M. Wt: 182.61 g/mol
InChI Key: MWONWWCIJMXSPK-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methylnicotinonitrile is a substituted pyridine derivative featuring a nitrile group at the 3-position, with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) substituents at positions 4, 2, and 6, respectively. The chloro and methoxy groups enhance electrophilicity and influence intermolecular interactions, while the methyl group contributes to steric effects.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-2-methoxy-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-5-3-7(9)6(4-10)8(11-5)12-2/h3H,1-2H3

InChI Key

MWONWWCIJMXSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide. The reaction typically takes place in an anhydrous ethanol solution at room temperature, leading to the substitution of the chloro group at the 2-position with a methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Chloro-2-methoxy-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis based on molecular formulas, substituents, and physicochemical data from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Differences Reference
4-Chloro-2-methoxy-6-methylnicotinonitrile C₈H₇ClN₂O 182.61* Cl (4), OCH₃ (2), CH₃ (6) Reference compound -
2,4-Dichloro-6-methylnicotinonitrile (38367-36-1) C₇H₅Cl₂N₂ 191.04 Cl (2, 4), CH₃ (6) Additional Cl at position 2; no methoxy
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (51564-48-8) C₈H₇ClN₂S 198.67 Cl (2), CH₃ (4), SCH₃ (6) Methylthio replaces methoxy
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile (1421066-27-4) C₁₄H₁₀ClFN₂O₂ 292.69 Cl (2), F (5), OCH₂(C₆H₄OCH₃) (6) Fluoro and bulky benzyloxy substituents
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate (1356353-33-7) C₁₅H₁₅ClN₂O₃ 306.74 Cl (6), NHCH₂(C₆H₄OCH₃) (2), COOCH₃ (3) Ester and amino-benzyl groups

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The methoxy group in the reference compound enhances electron-donating capacity compared to methylthio (in 51564-48-8) or chloro (in 38367-36-1). This may increase solubility in polar solvents.
  • Molecular Weight : Derivatives with extended substituents (e.g., 1421066-27-4, 1356353-33-7) exhibit higher molecular weights, impacting bioavailability and diffusion rates.

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